Reversible, non-ATP competitive inhibitor of mitotic kinesin-like protein 2 (MKLP-2) (Ki = 3.4 μM). Inhibits the basal ATPase activity of MKLP-2 (IC50 = 1.35 μM). Exhibits selectivity for MKLP-2 over 12 other members of the kinesin superfamily, including the closely-related MKLP-1. Cell permeable.
Paprotrain
CAS No.:
Cat. No.: VC0004614
Molecular Formula: C16H11N3
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H11N3 |
---|---|
Molecular Weight | 245.28 g/mol |
IUPAC Name | (Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile |
Standard InChI | InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ |
Standard InChI Key | YMYYQRZCCKBFBE-MDWZMJQESA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N |
SMILES | C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Structural Properties
Molecular Characteristics
Paprotrain, systematically named , features a planar structure with an indole moiety linked to a pyridine ring via a nitrile-substituted propenenitrile bridge . The -configuration of the double bond is critical for its biological activity, as demonstrated by structure-activity relationship (SAR) studies . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.28 g/mol |
Solubility | 100 mg/mL in DMSO |
Purity | >98% |
Target | MKLP-2 (KIF20A) |
The compound’s planar structure facilitates interactions with the MKLP-2 motor domain, particularly within the conserved nucleotide-binding pocket .
Synthesis and Analog Development
Initial synthetic routes to Paprotrain involved condensation of 3-pyridinecarboxaldehyde with indole-3-acetonitrile under basic conditions. Recent optimizations have yielded analogs with improved potency and solubility. For example, compound 9a (a fluoro-substituted derivative) exhibits a 3.2-fold increase in MKLP-2 inhibition (IC = 0.8 μM vs. 2.6 μM for Paprotrain) and enhanced aqueous solubility (24 μg/mL vs. 8 μg/mL) . Modifications to the pyridine and indole rings have further refined target specificity, reducing off-target effects on related kinesins like Eg5 and KIF14 .
Mechanism of Action
MKLP-2 Inhibition and Cytokinesis
MKLP-2, a member of the kinesin-6 family, mediates vesicle transport to the midbody during cytokinesis. Paprotrain binds to the MKLP-2 motor domain, disrupting its ATPase activity and preventing midbody formation . In mouse oocytes, this inhibition leads to metaphase I or telophase I arrest, with 78% of treated cells failing to extrude polar bodies . Remarkably, spindle assembly and chromosome alignment remain intact, underscoring Paprotrain’s specific action on late-stage cytokinesis .
Cell Cycle Effects
Time-lapse microscopy reveals that Paprotrain-treated cells accumulate as binucleated entities within 12–18 hours post-treatment . Flow cytometry analyses show a 4.3-fold increase in the G2/M population compared to controls, consistent with cytokinesis failure . These effects are reversible: washing out Paprotrain restores polar body extrusion in 67% of oocytes within 2 hours .
Biological and Pharmacological Applications
Oocyte Maturation Studies
In murine models, Paprotrain has elucidated MKLP-2’s role in oocyte maturation. Immunostaining localizes MKLP-2 to microtubules near the spindle poles, where it facilitates actin cortex reorganization. Disrupting this process with 10 μM Paprotrain delays polar body extrusion by 2.5 hours and reduces successful extrusion rates from 89% (control) to 22% .
Research Limitations and Future Directions
While Paprotrain is invaluable for basic research, its therapeutic application is limited by moderate potency and poor pharmacokinetics. Second-generation inhibitors like compound 9a address these issues but require further in vivo validation. Ongoing studies focus on conjugating Paprotrain analogs with nanoparticle carriers to enhance tumor targeting.
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